Tetrahydrofurfuryl acrylate

Overview

Description

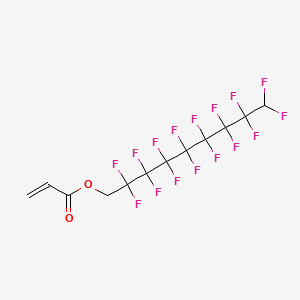

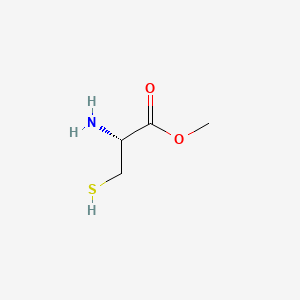

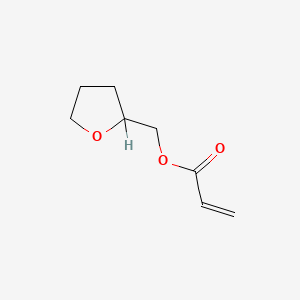

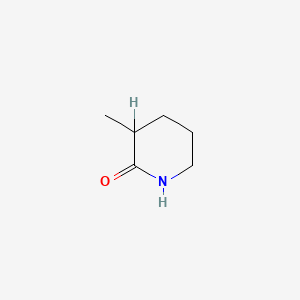

Tetrahydrofurfuryl acrylate is a chemical compound with the molecular formula C8H12O3. It is known for its low cost, biodegradability, and versatility in various applications. This compound is characterized by its water-miscibility, low odor, low vapor pressure, high solvency for active ingredients, low freezing point, high flash point, and low viscosity even at reduced temperatures .

Mechanism of Action

Target of Action

Tetrahydrofurfuryl acrylate (TFA) is a specialized acrylate ester . Its primary targets are the polymers with which it forms copolymers, such as acrylate resins and amino resins . The unique structure of TFA, which includes a cyclic ether group that is more active than a straight-chain ether group, imparts special properties to the products it forms .

Mode of Action

TFA interacts with its targets (acrylate resins and amino resins) through a process of copolymerization . This interaction results in the formation of a polymer matrix that can solidify at relatively low temperatures (around 100°C) . The molecular valence bond of TFA has a certain flexibility, which can have a plasticizing effect when used with other resins .

Biochemical Pathways

It’s known that tfa can be used as a monomer diluent in ultraviolet (uv) curing products . Its unique cyclic ether structure gives it better adhesion to most substrates compared to other monofunctional monomers .

Pharmacokinetics

It’s known that tfa is a clear liquid with a boiling point of 87°c at 9 mmhg and a density of 1064 g/mL at 25°C .

Result of Action

The result of TFA’s action is the formation of a polymer matrix that can solidify at relatively low temperatures . This matrix exhibits low shrinkage, strong weather resistance, strong abrasion resistance, and strong water resistance . Therefore, TFA is widely used in UV-cured adhesives, coatings, and inks .

Action Environment

The action of TFA can be influenced by environmental factors such as temperature and UV light. For instance, the copolymerization process that TFA undergoes with acrylate resins and amino resins can solidify at around 100°C . Additionally, TFA can be used as a monomer diluent in UV curing products , suggesting that UV light plays a role in its action.

Biochemical Analysis

Biochemical Properties

Tetrahydrofurfuryl acrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes and proteins, facilitating the polymerization process. The acrylate group in this compound can undergo radical polymerization, a reaction catalyzed by enzymes such as peroxidases and laccases. These enzymes help in the formation of cross-linked polymer networks, enhancing the mechanical properties of the resulting materials .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression. This compound has also been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain proteases, thereby preventing the degradation of target proteins. Additionally, it can activate transcription factors, resulting in changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can lead to adverse outcomes such as tissue damage and inflammation. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Toxicity studies have indicated that high doses of this compound can cause oxidative stress and cellular apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the acrylate ester bond, resulting in the formation of tetrahydrofurfuryl alcohol and acrylic acid. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in specific tissues, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can be found in the cytoplasm, where it participates in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl acrylate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with acrylic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. For instance, the reaction can be conducted in a reaction distillation setup with a preheater temperature of 85°C, a catalyst bed temperature ranging from 85°C to 110°C, and a system pressure of 80 kPa .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous input of raw materials into a reactor, where the esterification reaction takes place. The crude product is then concentrated, and residual solvents and excess acrylic acid are removed to obtain the final product, which is a transparent, nearly colorless liquid .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl acrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.

Hydrolysis: It can be hydrolyzed to form acrylic acid and tetrahydrofurfuryl alcohol.

Photopolymerization: It can be used in photopolymerization processes to create biobased photopolymers.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Scientific Research Applications

Tetrahydrofurfuryl acrylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Tetrahydrofurfuryl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

Tridecyl methacrylate: Another methacrylate compound used in similar applications.

Uniqueness

Tetrahydrofurfuryl acrylate is unique due to its combination of low cost, biodegradability, and high performance in various applications. Its ability to form biobased photopolymers with shape-memory properties sets it apart from other similar compounds .

Properties

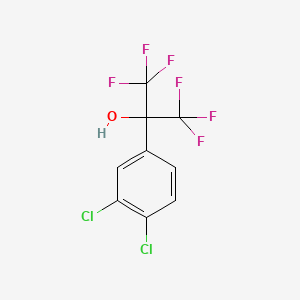

IUPAC Name |

oxolan-2-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXCGLKMOXLBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29324-52-5 | |

| Record name | Tetrahydrofurfuryl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29324-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044884 | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a musty odor. | |

| Record name | 2-Propenoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/889 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

188.6 °F | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/889 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

2399-48-6 | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002399486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC4X335T45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/889 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetrahydrofurfuryl acrylate?

A1: this compound has the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol.

Q2: What spectroscopic data is available for characterizing THFA?

A2: Researchers commonly use ¹H NMR, ¹³C NMR, and DEPT spectroscopic techniques to characterize THFA and its copolymers. []

Q3: What makes THFA suitable for use in adhesives?

A3: THFA exhibits good compatibility with various polymeric materials, contributing to its use in adhesives. Its relatively low odor and suitability for hot melt processing are additional advantages. []

Q4: How does THFA contribute to the properties of UV-cured films?

A4: Incorporating THFA into UV-curable films can influence their physical properties. For example, increasing the THFA content in poly(ethylene glycol) diacrylate (PEGAc)/THFA films led to increased surface resistance after metallization. []

Q5: How does the presence of THFA affect the glass transition temperature of copolymers?

A5: The addition of THFA can influence the glass transition temperature (Tg) of copolymers. For instance, poly(2-ethylbutyl acrylate) (P2EBA) exhibits a lower Tg than poly(this compound) (PTHFA), potentially due to the higher flexibility of the 2-ethylbutyl side group. []

Q6: What is the impact of THFA content on the properties of UV curable urethane acrylate composite coatings?

A6: THFA content significantly impacts the properties of UV-curable urethane acrylate composite coatings. For example, using 30% THFA as a reactive diluent resulted in coatings with high flexibility and stable deformation characteristics, desirable for specific coating applications. []

Q7: Can THFA be used in photopolymerization reactions?

A7: Yes, THFA can be polymerized using photoinitiators like ethyl (2,4,6 trimethylbenzoyl) phenylphosphinate. [] Studies have shown that its photopolymerization efficiency can be enhanced using donor-acceptor initiators like onium butyltriphenylborates in conjunction with aromatic ketones like 2-chlorothioxanthone or Michler's ketone. []

Q8: How does THFA's polymerization rate compare to other acrylates?

A8: While THFA polymerizes faster than many alkyl acrylates, this speed is not due to a higher intrinsic propagation rate coefficient (kp). Instead, its rapid polymerization is likely linked to a high extent of transfer to the polymer and a low rate of termination. []

Q9: What are some potential biomedical applications of THFA-based materials?

A9: THFA-based polymers show promise in biomedical applications. For instance, poly(this compound) (PTHFA) is being explored as a potential material for ion-selective electrodes, specifically for nitrate detection. [] Additionally, PMEA and its analogs, including PTHFA, have shown potential for use in bioartificial livers due to their blood compatibility and ability to support hepatocyte adhesion and function. []

Q10: How does THFA contribute to the properties of bio-based polymer composites?

A10: THFA can be used as a reactive diluent in bio-based polymer composites, alongside other bio-based components like acrylate epoxidized soybean oil (AESO). The choice of diluent, such as iso-bornyl methacrylate (IBOMA) or THFA, can significantly influence the final properties of the 3D-printed composites, allowing for the creation of materials ranging from rigid to flexible. []

Q11: How does THFA interact with water, and how does this relate to its blood compatibility?

A11: Studies suggest that the blood compatibility of THFA-based polymers might be linked to their unique water structures. Specifically, PTHFA exhibits distinct downfield and upfield resonance peaks in 2H-NMR studies, suggesting the presence of different water environments. This contrasts with less blood-compatible polymers like PHEMA, which show a single broad resonance peak. [, ]

Q12: How does the water structure in THFA-based polymers compare to other biocompatible materials?

A12: Similar to other biocompatible polymers like poly(2-methoxyethyl acrylate) (PMEA), poly(ethylene glycol) (PEG), and polyvinylpyrrolidone (PVP), hydrated PTHFA exhibits cold crystallization of water in differential scanning calorimetry (DSC). This characteristic points to the presence of freezing-bound water, which is thought to play a crucial role in their biocompatibility. This water structure is not observed in less blood-compatible polymers. []

Q13: How does the interaction of THFA-based polymers with blood components compare to other materials?

A13: Research indicates that PMEA exhibits superior blood compatibility compared to PTHFA, PHEMA, and PMEMA. This difference is attributed to the amount and stability of freezing-bound water in these polymers. PMEA, with its higher levels of freezing-bound water, shows less activation of platelets, the coagulation system, and the complement system compared to the other polymers. []

Q14: Can THFA be used in the textile industry?

A14: Yes, THFA can be grafted onto cellulosic and proteinic fabrics like cotton and silk to improve their properties for transfer printing. Increasing the concentration of THFA during the grafting process leads to improved color strength in the printed fabrics. []

Q15: What are the environmental considerations related to THFA?

A15: While THFA offers various benefits, its environmental impact and degradation pathways require further investigation. Research should focus on understanding its potential ecotoxicological effects and developing strategies to mitigate any negative impacts. This includes exploring alternatives and substitutes with improved environmental profiles, as well as establishing efficient recycling and waste management strategies. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-N-[(E)-1-phenylethylideneamino]aniline](/img/structure/B1294719.png)